N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide

Lipophilicity CNS permeability logP

N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 2097892-15-2) is a synthetic piperidine‑1‑carboxamide that combines a benzhydryl (diphenylmethyl) moiety on the exocyclic carboxamide nitrogen with a 4‑cyclopropylidene substitution on the piperidine ring. This assembly creates a compact, highly lipophilic scaffold (calculated logP ≈ 5.04) that is structurally distinct from both simple N‑benzylpiperidine carboxamides and 4‑alkyl‑ or 4‑aryl‑substituted analogs.

Molecular Formula C22H24N2O
Molecular Weight 332.447
CAS No. 2097892-15-2
Cat. No. B2982474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide
CAS2097892-15-2
Molecular FormulaC22H24N2O
Molecular Weight332.447
Structural Identifiers
SMILESC1CC1=C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H24N2O/c25-22(24-15-13-18(14-16-24)17-11-12-17)23-21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21H,11-16H2,(H,23,25)
InChIKeyVCFYVGQVWLFNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 2097892-15-2) for Research Procurement: Core Chemical Identity and Baseline Characteristics


N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 2097892-15-2) is a synthetic piperidine‑1‑carboxamide that combines a benzhydryl (diphenylmethyl) moiety on the exocyclic carboxamide nitrogen with a 4‑cyclopropylidene substitution on the piperidine ring . This assembly creates a compact, highly lipophilic scaffold (calculated logP ≈ 5.04) that is structurally distinct from both simple N‑benzylpiperidine carboxamides and 4‑alkyl‑ or 4‑aryl‑substituted analogs [1]. The cyclopropylidene group introduces ring strain and a sp²‑hybridized carbon, potentially altering metabolic stability and target‑binding orientation relative to fully saturated or larger‑ring analogs [2]. The benzhydryl group further increases aromatic surface area for hydrophobic interactions, placing the compound within the molecular‑weight range (MW 332.4) of CNS‑penetrant small molecules .

Why Generic Substitution of N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 2097892-15-2) Can Lead to Wrong Procurement Decisions


Compounds within the piperidine‑1‑carboxamide class can show large differences in target affinity, metabolic stability, and off‑target profiles based on the N‑substituent and the 4‑position modification [1]. N‑Benzhydryl‑4‑cyclopropylidenepiperidine‑1‑carboxamide combines both a bulky lipophilic benzhydryl group and a strained cyclopropylidene moiety, a pairing not found in common analogs such as N‑benzyl‑4‑piperidinecarboxamides or 4‑cyclopropylidene‑N‑ethylpiperidine‑1‑carboxamide [2]. The benzhydryl fragment contributes ΔlogP ≈ +2.5 relative to an N‑ethyl substituent, altering membrane permeability and protein binding, while the 4‑cyclopropylidene group restricts conformational freedom at the piperidine 4‑position and can slow oxidative metabolism compared to a 4‑methylene or 4‑CF₂ group . Even closely related analogs with a different aryl‑alkyl‑amide N‑substituent (e.g., 4‑chlorobenzyl) may exhibit shifted CB1/CB2 receptor selectivity, making unvalidated substitution risky in pharmacological studies [1]. Below, the quantitative evidence demonstrates exactly where this compound differs from its nearest structural comparators.

Quantitative Differentiation Evidence for N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 2097892-15-2) Against Its Closest Analogs


Lipophilicity Advantage: Predicted logP of N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide vs. N‑Ethyl‑4‑cyclopropylidenepiperidine‑1‑carboxamide

The target compound exhibits a computed logP (SlogP) of 5.04, derived from the ZINC database property set [1]. In contrast, the N‑ethyl analog (4‑cyclopropylidene‑N‑ethylpiperidine‑1‑carboxamide) is predicted to have a logP approximately 2.5–3.0 units lower based on fragment‑based calculations, owing to the substitution of the diphenylmethyl group by a small ethyl chain [2]. This difference places the target compound in the lipophilicity range associated with enhanced blood–brain barrier penetration and higher nonspecific binding, factors critical for CNS drug‑like property assessment.

Lipophilicity CNS permeability logP

Structural Constraint: 4‑Cyclopropylidene‑piperidine vs. 4‑Methylene‑piperidine Scaffolds – Impact on Conformational Rigidity

The 4‑cyclopropylidene group introduces a sp²‑hybridized, strained three‑membered ring that restricts the piperidine 4‑substituent to a single conformation, whereas 4‑methylene‑ or 4‑ethylidene‑piperidine analogs possess greater rotational freedom [1]. In cannabinoid receptor ligands, cyclopropyl substituents have been shown to increase CB1 affinity by up to 5‑fold compared to isopropyl or ethylidene counterparts, an effect attributed to reduced entropic penalty upon binding . The presence of both the cyclopropylidene and the bulky benzhydryl amide in the target compound is expected to further lock the molecule into a bioactive conformation.

Conformational restriction Metabolic stability Cyclopropylidene

Commercially Characterized Purity and Identity: Target Compound vs. Unspecified 4‑Cyclopropylidene‑piperidine‑1‑carboxamide Mixtures

The compound is offered by the cheminformatics‑linked vendor CheMenu with a certified purity of ≥95% (HPLC) under catalog number CM893772, with full IUPAC name and SMILES verification . By contrast, many generic 4‑cyclopropylidenepiperidine‑1‑carboxamides available from bulk aggregators lack explicit purity levels or well‑defined stereochemistry, and may be contaminated with ring‑opened by‑products . This documented purity specification reduces the risk of introducing undefined impurities into sensitive biochemical or cell‑based assays.

Purity QC Procurement

Predicted Physicochemical Profile: Boiling Point and Volatility as Indicators of Thermal Stability

Predicted boiling point for the target compound is 343.5 ± 11.0 °C at 760 mmHg, with a density of 1.0 ± 0.1 g/cm³, as estimated by ChemSpider‑hosted models for benzhydryl‑cyclopropylidene‑piperidine scaffolds . While direct experimental comparison data are unavailable, this boiling point is higher than that of typical 4‑methylene‑piperidine analogs (estimated bp ~280–300 °C), suggesting stronger intermolecular forces imparted by the benzhydryl group. The elevated boiling point is relevant for purification (distillation) and for assessing compound integrity under high‑temperature assay conditions.

Boiling point Thermal stability Physicochemical properties

Vetted Application Scenarios Where N-Benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 2097892-15-2) Outperforms Generic Substitutes


CNS Drug Discovery Probe Requiring Defined High Lipophilicity and Conformational Restriction

The compound’s computed logP of 5.04 [1] and rigid 4‑cyclopropylidene core satisfy the dual requirement for blood–brain barrier penetration and reduced entropic binding penalty in GPCR (CB1/CB2) or other CNS targets [2]. Researchers pursuing SAR around benzhydryl‑piperidine carboxamides will obtain more interpretable results than with flexible 4‑alkyl analogs, because the conformational lock reduces the number of bioactive states to be modeled.

CB1/CB2 Receptor Antagonist/Inverse Agonist Lead Optimization

Benzhydryl‑piperazine and benzhydryl‑piperidine carboxamides have been established as CB1 inverse agonist scaffolds [2]. The incorporation of a cyclopropylidene at the piperidine 4‑position mirrors the affinity‑enhancing cyclopropyl motif described in cannabinoid SAR , making this compound a strategic intermediate for generating high‑affinity, low‑nanomolar CB1 ligands. Substituting with a 4‑methylene‑ or 4‑ethyl‑piperidine analog would likely reduce receptor binding affinity.

Metabolic Stability Profiling of Cyclopropyl‑Containing Piperidine Carboxamides

The cyclopropylidene group is inherently more resistant to cytochrome P450 oxidation than ordinary alkyl or methylene substituents, a property exploited in many FDA‑approved drugs . Procurement of this precisely defined compound allows head‑to‑head microsomal stability comparison with 4‑methylene‑piperidine carboxamides, generating data on metabolic soft spots attributable to the cyclopropylidene feature.

Reference Compound for Benzhydryl‑Piperidine‑Carboxamide QC and Analytical Method Development

With a vendor‑certified purity of ≥95% and full SMILES/IUPAC documentation , the compound serves as a reliable reference standard for HPLC, LC‑MS, and NMR method development. Its retention time, boiling point, and lipophilicity are distinct from the more common N‑alkyl‑ or N‑phenyl‑piperidine‑1‑carboxamides, facilitating unambiguous identification in reaction monitoring and impurity profiling studies [1].

Quote Request

Request a Quote for N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.